molecular formula C7H11FO3 B1491726 2-Fluoro-3-(oxolan-3-yl)propanoic acid CAS No. 1510013-78-1

2-Fluoro-3-(oxolan-3-yl)propanoic acid

Cat. No. B1491726
CAS RN: 1510013-78-1
M. Wt: 162.16 g/mol
InChI Key: PHTIHFOCXSERAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(oxolan-3-yl)propanoic acid (FOPPA) is a carboxylic acid with a molecular formula of C4H6F2O3. It is a white, crystalline solid with a melting point of 140°C and a boiling point of 225°C. FOPPA is a versatile molecule with numerous applications in the fields of organic synthesis, medicine, and biochemistry.

Scientific Research Applications

Chemoenzymatic Synthesis

The compound has been used in chemoenzymatic synthesis. For instance, lipase-catalyzed transesterifications and biological reductions have been employed to obtain enantiomers of related compounds, demonstrating the compound's potential in stereoselective synthesis processes (Sundby et al., 2004).

Quality Control of Pharmaceutical Ingredients

Analytical methods involving 3-Quinolin-4-one propanoic acids, similar to 2-Fluoro-3-(oxolan-3-yl)propanoic acid, are essential for the quality control of active pharmaceutical ingredients. These methods include 13C NMR-spectroscopy and liquid chromatography-mass spectrometry, highlighting the compound's relevance in pharmaceutical analysis (Zubkov et al., 2016).

Synthesis of Fluorinated Chirons

The compound plays a role in the synthesis of fluorinated chirons. Stereoselective oxirane formation and the influence of reaction conditions on chemo- and stereoselectivity have been studied, underlining its importance in the synthesis of structurally complex molecules (Arnone et al., 1995).

Electrochemical Fluorination

Electrochemical fluorination (ECF) studies involving derivatives of oxolane-2-yl-carboxylic acid demonstrate the compound's utility in the synthesis of perfluoro compounds, a crucial area in materials science (Takashi et al., 2005).

Fluorine in Radiochemical Synthesis

In radiochemical synthesis, fluorine-containing compounds similar to this compound have been utilized for positron emission tomography (PET) imaging studies, demonstrating the compound's potential in diagnostic imaging (Livni et al., 1992).

properties

IUPAC Name

2-fluoro-3-(oxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTIHFOCXSERAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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